Cas no 929490-33-5 (3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
- 3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- 2H-1-Benzopyran-2-one, 3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methyl-1-piperazinyl)methyl]-
- F2089-0048
- 3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- AKOS002289359
- 929490-33-5
- 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one
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- インチ: 1S/C21H21ClN2O4/c1-23-8-10-24(11-9-23)12-16-17(25)7-6-15-19(26)18(21(27)28-20(15)16)13-2-4-14(22)5-3-13/h2-7,25-26H,8-12H2,1H3
- InChIKey: AGWFUSWJRVKGBP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCN(C)CC3)C(O)=CC=C2C(O)=C1C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 400.1189848g/mol
- どういたいしつりょう: 400.1189848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.421±0.06 g/cm3(Predicted)
- ふってん: 608.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.50±1.00(Predicted)
3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2089-0048-20mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-25mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-50mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-30mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-5μmol |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-20μmol |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-75mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-15mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-1mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2089-0048-3mg |
3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
929490-33-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献
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3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
Introduction to 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one (CAS No. 929490-33-5)
3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 929490-33-5, belongs to the chromene class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyl and piperazine moieties, contributes to its unique chemical properties and biological interactions.
The chromene scaffold is particularly noteworthy due to its prevalence in natural products and synthetic drugs. For instance, flavonoids, a major class of polyphenolic compounds, often exhibit chromene core structures. These compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The modification of the chromene ring with substituents such as 4-chlorophenyl, 4,7-dihydroxy, and 8-(4-methylpiperazin-1-yl)methyl introduces additional layers of biological activity, making this compound a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. The interaction between 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one and biological targets can be simulated using quantum mechanics-based methods, providing insights into its potential mechanisms of action. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which help in elucidating the structural details of the compound.
The pharmacological profile of this compound is of particular interest. The 4-methylpiperazine moiety is a well-known pharmacophore that enhances binding affinity to certain receptors. This group is commonly found in drugs targeting central nervous system disorders, including antidepressants and antipsychotics. The combination of this moiety with the chromene core suggests potential applications in neuropharmacology. Additionally, the hydroxyl groups at the 4 and 7 positions may contribute to its solubility and bioavailability, which are critical factors in drug development.
Current research in medicinal chemistry emphasizes the importance of designing molecules with multiple functional groups to achieve synergistic effects. The presence of both hydroxyl and piperazine functionalities in 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one allows for diverse interactions with biological targets. This dual functionality could lead to enhanced therapeutic efficacy compared to single-target drugs. Moreover, the structural complexity of this compound provides a rich scaffold for derivatization, enabling the exploration of novel analogs with improved pharmacokinetic profiles.
In vitro studies have begun to uncover the potential biological activities of this compound. Initial experiments suggest that it may exhibit antioxidant properties due to the presence of hydroxyl groups, which are known to scavenge free radicals. Furthermore, the interaction with enzymes and receptors involved in inflammation pathways has been hypothesized based on structural similarity to known bioactive molecules. These preliminary findings warrant further investigation into its role as an anti-inflammatory agent.
The synthesis of 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as condensation reactions and nucleophilic substitutions at specific positions on the chromene ring. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, can be employed to optimize yield and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting comprehensive biological evaluations.
The role of 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one in drug discovery is further underscored by its structural resemblance to existing therapeutic agents. By leveraging known pharmacophores within its framework, researchers can rationalize its potential applications in treating various diseases. For example, its similarity to some antiviral drugs suggests that it might interfere with viral replication mechanisms through inhibitory effects on certain enzymes or receptors.
Future directions in research should focus on elucidating the precise mechanisms by which this compound exerts its biological effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities between the compound and target proteins. Additionally, gene expression analysis using techniques like quantitative real-time PCR (qPCR) can help identify downstream effects on cellular pathways.
The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. Metabolism studies using liver microsomes or cell-based systems can provide insights into how this compound is processed within the body. Understanding its metabolic pathways will aid in predicting potential side effects and optimizing dosing regimens.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. Machine learning algorithms can predict binding affinities and toxicity profiles based on structural features alone. By inputting the structure of 3-(4-chlorophenyl)-4,7-dihydroxy-8-(4-methylpiperazin-1-y m m m m m m l piperazine) into these models, researchers can rapidly screen for potential hits without extensive experimental validation. . This approach acceleratesthe drug discovery pipeline by narrowing down candidates that warrant further investigation..
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